molecular formula C9H17F2N B13622202 3-(3,3-Difluorocyclohexyl)propan-1-amine

3-(3,3-Difluorocyclohexyl)propan-1-amine

Cat. No.: B13622202
M. Wt: 177.23 g/mol
InChI Key: UMNRULVOABFFDC-UHFFFAOYSA-N
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Description

3-(3,3-Difluorocyclohexyl)propan-1-amine (CAS 1700017-03-3) is a valuable chemical building block in medicinal chemistry and drug discovery research. This compound features a cyclohexyl ring system bearing two fluorine atoms at the 3-position, which is extended by a three-carbon propylamine chain. The 3,3-difluoro substitution on the cyclohexane ring is a strategically important motif in drug design, as it can significantly influence a molecule's conformation, metabolic stability, lipophilicity, and membrane permeability . This makes the compound a versatile scaffold for constructing potential pharmacologically active molecules. Derivatives of 3,3-difluorocyclohexane are actively investigated in pharmaceutical development. For instance, structurally similar compounds incorporating the 3,3-difluorocyclohexyl group are being explored as novel inhibitors of bacterial lysyl tRNA synthetase (LysRS), a promising target for developing new therapeutics against multidrug-resistant tuberculosis . Furthermore, other difluorocyclohexyl derivatives have been patented as modulators of Interleukin-17 (IL-17), highlighting the potential application of this chemotype in the research and development of treatments for autoimmune and inflammatory diseases . Researchers can utilize 3-(3,3-Difluorocyclohexyl)propan-1-amine as a key synthetic intermediate to introduce a conformationally constrained and physicochemically optimized fragment into target molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H17F2N

Molecular Weight

177.23 g/mol

IUPAC Name

3-(3,3-difluorocyclohexyl)propan-1-amine

InChI

InChI=1S/C9H17F2N/c10-9(11)5-1-3-8(7-9)4-2-6-12/h8H,1-7,12H2

InChI Key

UMNRULVOABFFDC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)(F)F)CCCN

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-(3,3-Difluorocyclohexyl)propan-1-amine

Detailed Synthetic Routes

Fluorination of Cyclohexanone Derivatives
  • Starting from cyclohexanone , selective fluorination at the 3-position is achieved using electrophilic fluorinating agents such as Selectfluor or DAST (diethylaminosulfur trifluoride) under anhydrous conditions.
  • This step yields 3,3-difluorocyclohexanone as a key intermediate.
Reductive Amination to Introduce the Propan-1-amine Side Chain
  • The 3,3-difluorocyclohexanone intermediate undergoes reductive amination with 3-aminopropanal or an equivalent amine source.
  • Common reducing agents include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) .
  • This reaction forms the target 3-(3,3-difluorocyclohexyl)propan-1-amine .
Salt Formation and Purification
  • The free amine is typically converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an organic solvent such as ethanol or diethyl ether.
  • Purification is achieved by recrystallization or chromatographic methods (e.g., flash chromatography or preparative HPLC).

Alternative Synthetic Approaches

  • Nucleophilic substitution on 3,3-difluorocyclohexyl halide intermediates with propan-1-amine nucleophiles.
  • Catalytic hydrogenation of corresponding imine or nitrile precursors derived from difluorocyclohexyl ketones.
  • Use of continuous flow reactors to optimize fluorination and reductive amination steps for industrial-scale synthesis.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Fluorination Selectfluor, anhydrous solvent, RT to 60°C 60–85 Controlled to avoid over-fluorination
Reductive amination NaBH3CN, MeOH or DCM, pH 5-6, RT 70–90 Mild acidic conditions favor imine formation
Hydrochloride salt formation HCl gas or HCl in EtOH, 0–25°C >95 Produces stable solid salt
Purification Recrystallization or preparative HPLC >98 Purity confirmed by NMR and HPLC

Analytical Characterization and Quality Control

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents/Conditions Yield Range (%) Comments
Fluorination Electrophilic fluorination Selectfluor, DAST, anhydrous 60–85 Requires strict moisture control
Reductive Amination Imine formation + reduction NaBH3CN, NaBH(OAc)3, mild acid 70–90 High selectivity for primary amine
Salt Formation Acid-base reaction HCl gas or HCl in ethanol >95 Enhances stability and crystallinity
Purification Recrystallization or chromatography Silica gel, preparative HPLC >98 Ensures high purity for research use

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Difluorocyclohexyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3,3-Difluorocyclohexyl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,3-Difluorocyclohexyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The difluorocyclohexyl group imparts unique electronic and steric properties, influencing its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Fluorination decreases amine basicity (lower pKa) due to electron-withdrawing effects .
  • Higher LogP values in fluorinated and chlorinated derivatives indicate enhanced lipophilicity, favoring membrane permeability .
  • Dichloro analogs exhibit higher melting points due to increased molecular symmetry and van der Waals interactions .

Biological Activity

3-(3,3-Difluorocyclohexyl)propan-1-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H14F2N
  • Molecular Weight : 165.20 g/mol
  • IUPAC Name : 3-(3,3-Difluorocyclohexyl)propan-1-amine

The biological activity of 3-(3,3-Difluorocyclohexyl)propan-1-amine is primarily attributed to its interactions with various biological targets. The difluorocyclohexyl moiety enhances lipophilicity and may facilitate binding to specific receptors or enzymes.

Potential Targets:

  • Neurotransmitter Receptors : It may act as a modulator of neurotransmitter systems, influencing pathways related to mood and cognition.
  • Enzymatic Inhibition : Preliminary studies suggest it could inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

  • Antidepressant Effects : Initial studies indicate potential antidepressant-like effects in animal models, suggesting modulation of serotonin or norepinephrine pathways.
  • Anti-inflammatory Properties : Research indicates that it may exhibit anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Activity : Some studies have reported antimicrobial properties against specific bacterial strains.

In Vitro Studies

In vitro assays have demonstrated that 3-(3,3-Difluorocyclohexyl)propan-1-amine can inhibit the growth of certain bacteria and fungi. For example, it showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

In Vivo Studies

Animal studies have provided insights into the pharmacokinetics and pharmacodynamics of the compound:

  • Behavioral Tests : In rodent models, administration resulted in decreased immobility time in forced swim tests, indicating potential antidepressant effects.
  • Inflammation Models : In models of acute inflammation, treatment with the compound reduced paw swelling significantly compared to controls.

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal examined the effects of 3-(3,3-Difluorocyclohexyl)propan-1-amine on depression-like behaviors in mice. The results indicated a significant reduction in depressive symptoms compared to a control group treated with saline. The study suggested that the compound might enhance serotonergic transmission.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against resistant bacterial strains. The results highlighted its effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a new therapeutic agent in combating antibiotic resistance.

Data Summary

Biological ActivityObservationsReferences
AntidepressantReduced immobility time in forced swim tests
Anti-inflammatoryDecreased paw swelling in inflammation models
AntimicrobialEffective against MRSA and E. coli

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